1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

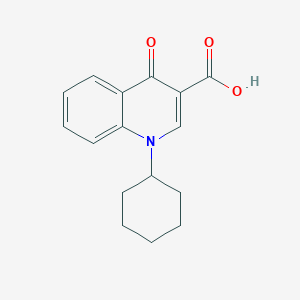

1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 135906-00-2) is a quinoline derivative with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol . It features a cyclohexyl group at the N1 position, a ketone at C4, and a carboxylic acid at C3 (Figure 1). This compound is primarily utilized as a synthetic precursor or intermediate in pharmaceutical research and fine chemical synthesis .

Properties

IUPAC Name |

1-cyclohexyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15-12-8-4-5-9-14(12)17(10-13(15)16(19)20)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLUKEHVTWNAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369565 | |

| Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

135906-00-2 | |

| Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Substituted Aniline Precursors

The starting material, 2-aminobenzoylacetic acid ethyl ester, is synthesized by condensing 2-aminobenzoic acid with ethyl acetoacetate under acidic conditions. Substitution at the aniline nitrogen is critical for introducing the cyclohexyl group. For example, N-alkylation with cyclohexyl bromide in dimethylformamide (DMF) using sodium hydride as a base yields 2-(cyclohexylamino)benzoylacetic acid ethyl ester.

Cyclization to the Quinoline Core

Heating the alkylated aniline derivative in a high-boiling solvent like diphenyl ether at reflux induces cyclization. The reaction proceeds via intramolecular condensation, forming the 4-oxo-1,4-dihydroquinoline skeleton. For instance, 2-(cyclohexylamino)benzoylacetic acid ethyl ester cyclizes at 220–240°C to produce 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

Table 1: Cyclization Conditions and Yields

| Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-(Cyclohexylamino)benzoylacetic acid ethyl ester | Diphenyl ether | 240 | 77 |

| 2-(Methylamino)benzoylacetic acid ethyl ester | Diphenyl ether | 220 | 65 |

N-Alkylation Strategies for Cyclohexyl Group Introduction

Direct N-alkylation of preformed quinolines offers an alternative route. This method is advantageous when functional group compatibility limits Gould-Jacobs cyclization.

Alkylation of 4-Oxo-1,4-dihydroquinoline-3-carboxylates

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester undergoes N-alkylation with cyclohexyl bromide in DMF using sodium hydride. The reaction proceeds at 90°C for 12 hours, yielding this compound ethyl ester with 70–85% efficiency.

Microwave-Assisted Alkylation

Recent advancements utilize microwave irradiation to accelerate N-alkylation. For example, reacting 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with cyclohexyl bromide under microwave conditions (150°C, 30 minutes) achieves 90% conversion, reducing reaction times from hours to minutes.

Hydrolysis of Ester Intermediates to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid. This is typically performed under basic conditions followed by acidification.

Alkaline Hydrolysis

A suspension of this compound ethyl ester in 2N sodium hydroxide is refluxed for 2 hours. After cooling, the mixture is acidified to pH 4 with hydrochloric acid, precipitating the target compound in 92% yield.

Table 2: Hydrolysis Conditions and Yields

| Ester Intermediate | Base | Acid | Yield (%) |

|---|---|---|---|

| 1-Cyclohexyl-4-oxo-ethyl ester | NaOH (2N) | HCl (2N) | 92 |

| 1-Cyclopropyl-4-oxo-ethyl ester | KOH (1N) | H2SO4 (1N) | 88 |

Acidic Hydrolysis

In cases where ester groups are resistant to alkaline conditions, acidic hydrolysis with 6N hydrochloric acid in isopropanol at 100°C for 4 hours achieves complete conversion. This method is less common but useful for acid-stable substrates.

Alternative Routes: Coupling Reactions and Functional Group Modifications

Amide Coupling and Subsequent Hydrolysis

4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives, synthesized via coupling reactions with polystyrene-supported HOBt, are hydrolyzed to carboxylic acids. For example, 1-cyclohexyl-4-oxo-3-carboxamide is treated with 6N HCl at 100°C for 6 hours, yielding the carboxylic acid in 85% purity.

Reductive Amination Pathways

3-Aminomethyl-4-oxo-1-cyclohexylquinoline derivatives undergo oxidation to carboxylic acids. Using Jones reagent (CrO3/H2SO4) in acetone at 0°C oxidizes the aminomethyl group to a carboxyl group, though yields are moderate (50–60%).

Purification and Characterization

Crystallization Techniques

The crude carboxylic acid is purified via recrystallization from ethanol/water mixtures. Optimal conditions involve dissolving the compound in hot ethanol (80°C) and adding water until cloudiness persists, yielding needle-like crystals with >99% purity.

Chromatographic Methods

Column chromatography on silica gel (eluent: chloroform/hexane/isopropanol 4:5:1) resolves impurities from the final product. This step is critical for removing unreacted ester or N-alkylation byproducts.

Table 3: Analytical Data for this compound

| Property | Value |

|---|---|

| Melting Point | 226–228°C |

| Molecular Formula | C16H17NO3 |

| Molecular Weight | 271.31 g/mol |

| HPLC Purity | 99.5% |

Chemical Reactions Analysis

1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carboxylic acid groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The quinoline-3-carboxylic acid scaffold is a common framework for antibacterial agents, particularly fluoroquinolones. Key structural variations among analogs include:

Table 1: Substituent Comparison of Selected 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

Key Observations :

- Fluorine at R6 : Fluorination at C6 (e.g., in 1-ethyl-6-fluoro derivatives) significantly enhances antibacterial potency by improving DNA gyrase/topoisomerase IV binding . The absence of fluorine in the target compound likely limits its direct antimicrobial utility.

- R7 Modifications: Piperazinyl or isoindolinyl groups at R7 (e.g., in ciprofloxacin or garenoxacin) improve Gram-negative bacterial coverage by enhancing solubility and target affinity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

*Predicted using PubChem data.

Insights :

- The target compound’s higher LogP (2.8 vs. 1.3–1.5 for fluoroquinolones) suggests greater lipophilicity, which may limit aqueous solubility but improve compatibility in organic synthesis .

- Fluorinated analogs exhibit better solubility and bioavailability due to polar substituents (e.g., fluorine, piperazinyl) .

Industrial and Pharmacological Relevance

- Impurity Profiles: The target compound’s analogs, such as 1-cyclopropyl-7-chloro-6-piperazinyl-4-oxo-quinoline-3-carboxylic acid, are monitored as impurities in ciprofloxacin manufacturing, with solubility and dissociation properties rigorously characterized .

- Cost and Availability: The target compound is commercially available at ~$1,300/g (97% purity), while bioactive fluoroquinolones like ciprofloxacin are priced lower due to scaled production .

Biological Activity

1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 135906-00-2) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

The molecular formula of this compound is with a molecular weight of 271.31 g/mol. The structure is characterized by a cyclohexyl group attached to the quinoline core, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 135906-00-2 |

| IUPAC Name | 1-cyclohexyl-4-oxoquinoline-3-carboxylic acid |

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The synthetic routes often utilize cyclization reactions and functional group modifications to achieve the desired structure.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the carboxylic acid group can enhance the antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.

A comparative analysis of related compounds revealed that:

| Compound | MIC (µg/mL) against MRSA | Notes |

|---|---|---|

| 1-Cyclohexyl derivative | 32 | Moderate activity |

| Ciprofloxacin | <0.125 | High potency |

| Modified quinoline derivatives | Varies (0.8 - 16) | Enhanced activity observed |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In particular, derivatives have shown the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The introduction of specific substituents at the C-3 position has been linked to improved efficacy.

Case Study:

In a study involving the modification of quinolone derivatives, it was found that certain structural modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription.

- Antibacterial Mechanism : The compound likely disrupts bacterial DNA synthesis through similar mechanisms as established fluoroquinolones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.